1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid chemical structure and physical properties
1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical structure, and physical properties, and explores potential synthetic methodologies and biological activities based on analogous structures. While experimental data for this specific molecule is limited in publicly accessible literature, this guide offers valuable insights for researchers by contextualizing the compound within the broader landscape of related pharmacologically active agents.
Chemical Identity and Structure
1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a molecule that integrates a pyridine ring, a sulfonyl group, and a piperidine-4-carboxylic acid moiety. This unique combination of functional groups suggests potential for diverse biological interactions.
The chemical structure is characterized by a piperidine ring N-substituted with a pyridine-3-sulfonyl group. A carboxylic acid group is attached at the 4-position of the piperidine ring.
Molecular Formula: C₁₁H₁₄N₂O₄S[1]
Molecular Weight: 270.30 g/mol
Chemical Name: 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid[2]
Physicochemical Properties
Detailed experimental data on the physical properties of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid are not extensively reported. The following table summarizes available information, with some properties predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄S | [1] |
| Molecular Weight | 270.30 g/mol | |
| CAS Number | 697258-71-2 | [1][2] |
| Purity | >95% (as available from commercial suppliers) | [1] |
| Predicted Mass Spec Data (m/z) | [M+H]⁺: 271.07468, [M+Na]⁺: 293.05662, [M-H]⁻: 269.06012 |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The pyridine protons would appear in the aromatic region (δ 7.0-9.0 ppm). The piperidine protons would be found in the aliphatic region (δ 1.5-4.0 ppm), with their chemical shifts influenced by the adjacent sulfonyl and carboxylic acid groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the five distinct carbons of the pyridine ring and the six carbons of the piperidine-4-carboxylic acid moiety. The carbonyl carbon of the carboxylic acid would be expected in the downfield region (δ 170-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by key absorption bands corresponding to its functional groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid carbonyl would likely appear around 1700-1725 cm⁻¹. The S=O stretches of the sulfonyl group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.
Mass Spectrometry
High-resolution mass spectrometry would be crucial for confirming the elemental composition. Predicted m/z values for common adducts are available.[3]
Proposed Synthesis Protocol
A validated, step-by-step synthesis protocol for 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is not explicitly detailed in the reviewed literature. However, based on established synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. This proposed pathway is for informational purposes and would require experimental optimization and validation.
The synthesis would likely involve the reaction of piperidine-4-carboxylic acid or its ester derivative with pyridine-3-sulfonyl chloride.
Caption: Proposed Synthesis Workflow
Step-by-Step Methodology (Proposed):
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Preparation of Pyridine-3-sulfonyl chloride: This key intermediate can be synthesized from pyridine-3-sulfonic acid by reaction with a chlorinating agent such as phosphorus pentachloride in a suitable solvent like chlorobenzene.[4]
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Coupling Reaction:
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Dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
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Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion, the reaction mixture would be quenched with water and the aqueous layer extracted with an organic solvent.
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The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Causality Behind Experimental Choices:
-
The use of an aprotic solvent is crucial to prevent reaction with the sulfonyl chloride.
-
The addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Performing the addition at a low temperature helps to control the exothermicity of the reaction.
Potential Biological Activity and Therapeutic Applications
Direct experimental evidence for the biological activity of 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is not available in the public domain. However, the structural motifs present in the molecule are found in compounds with known pharmacological activities, suggesting potential areas for investigation.
Potential as an 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor
A patent has been filed for 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as inhibitors of 11β-HSD1 for the treatment of type II diabetes mellitus.[5] The structural similarity of the core scaffold suggests that 1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid could also exhibit inhibitory activity against this enzyme. 11β-HSD1 is involved in the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic disorders.
Potential as an NMDA Receptor Antagonist
Research on 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids has shown them to be potent N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7] NMDA receptors are involved in excitatory synaptic transmission, and their antagonists have potential applications in treating neurological disorders. The presence of the piperidine-carboxylic acid moiety in the target compound makes this a plausible area of investigation.
Caption: Hypothesized Biological Activity
Conclusion and Future Directions
1-(Pyridine-3-sulfonyl)piperidine-4-carboxylic acid is a compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of metabolic and neurological disorders. This guide has provided a consolidation of the currently available information and has proposed a plausible synthetic route and potential areas of pharmacological investigation.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physicochemical and spectroscopic properties. Crucially, in vitro and in vivo studies are required to elucidate the actual biological activity and to determine if the hypothesized interactions with targets such as 11β-HSD1 and the NMDA receptor are valid. Such studies will be instrumental in determining the therapeutic potential of this molecule.
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